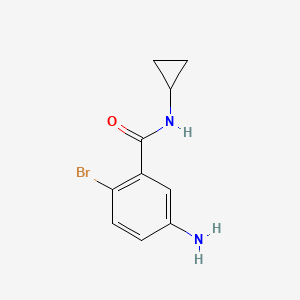

5-amino-2-bromo-N-cyclopropylbenzamide

Description

Properties

IUPAC Name |

5-amino-2-bromo-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRUWRSQRBODQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250894-31-5 | |

| Record name | 5-amino-2-bromo-N-cyclopropylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

pKa values and physicochemical characteristics of 5-amino-2-bromo-N-cyclopropylbenzamide

An In-Depth Technical Guide to the pKa Values and Physicochemical Characteristics of 5-amino-2-bromo-N-cyclopropylbenzamide

Prepared by: Gemini, Senior Application Scientist

Foreword for the Research Professional

As such, this document deviates from a simple data sheet. It is structured as a proactive analytical and methodological guide for the research scientist. We will first deduce an inferred physicochemical profile based on a first-principles analysis of the molecule's structure. Subsequently, we will provide detailed, field-proven experimental protocols to enable the precise empirical determination of these critical parameters. This dual approach of predictive analysis and practical methodology is designed to empower researchers to fully characterize this and similar molecules, thereby accelerating the journey from discovery to development.

Molecular Identity and Inferred Physicochemical Profile

The initial step in any characterization is to establish the molecule's identity and summarize its predicted properties. This provides a baseline framework for experimental design.

Table 1: Compound Identification

| Parameter | Value |

|---|---|

| Compound Name | 5-amino-2-bromo-N-cyclopropylbenzamide |

| Molecular Formula | C₁₀H₁₁BrN₂O |

| Molecular Weight | 255.11 g/mol |

| SMILES | C1CC1NC(=O)C2=C(C=CC(=C2)N)Br |

| InChIKey | QJRUWRSQRBODQJ-UHFFFAOYSA-N |

Table 2: Predicted and Inferred Physicochemical Characteristics

| Parameter | Predicted/Inferred Value | Rationale & Impact on Drug Development |

|---|---|---|

| pKa (Basic) | ~3.5 - 4.5 | Inferred from aniline (pKa ~4.6) with electron-withdrawing groups. The basicity of the 5-amino group is critical for solubility and target interaction. It will be protonated in the stomach and increasingly neutral at intestinal pH. |

| pKa (Acidic) | > 14 | The amide N-H proton is exceptionally weakly acidic and will not ionize under physiological conditions. |

| XLogP | 1.8 | Predicted value from PubChem.[4] Suggests moderate lipophilicity, balancing permeability with solubility. |

| Aqueous Solubility | Low to moderate | The presence of polar amino and amide groups is offset by the hydrophobic bromophenyl and cyclopropyl moieties. Solubility is expected to be pH-dependent. |

| Hydrogen Bond Donors | 2 (amine -NH₂, amide -NH) | Influences solubility and potential for target binding. |

| Hydrogen Bond Acceptors | 2 (amide C=O, amine -N) | Influences solubility and potential for target binding. |

In-Depth Analysis of Core Physicochemical Properties

A molecule's functionality is dictated by the interplay of its constituent parts. Here, we dissect the structural components of 5-amino-2-bromo-N-cyclopropylbenzamide to understand their influence.

Acid-Base Dissociation (pKa): The Key to pH-Dependent Behavior

The ionization state of a molecule at physiological pH is arguably its most important physicochemical property. For 5-amino-2-bromo-N-cyclopropylbenzamide, two potential ionization sites exist: the 5-amino group and the amide N-H.

-

The Basic Center (5-Amino Group): The primary determinant of basicity is the aromatic amine. The pKa of aniline is approximately 4.6.[5] However, the substituents on the benzene ring significantly modulate this value.[6][7]

-

2-Bromo Substituent: This group is electron-withdrawing via its inductive effect (-I), which destabilizes the conjugate acid (the anilinium ion) and thus decreases the pKa.

-

5-N-cyclopropylbenzamide Substituent: The amide group is strongly electron-withdrawing (-I, -M), which will further reduce the electron density on the ring and the basicity of the amino group.

-

Inferred pKa: Considering these strong electron-withdrawing effects, the pKa of the 5-amino group is predicted to be significantly lower than that of aniline, likely in the range of 3.5 to 4.5. This means at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form.

-

-

The Amide N-H: Amides are generally considered neutral compounds in an aqueous environment. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, rendering it much less basic than an amine.[8] The N-H proton is only very weakly acidic (pKa > 14) and will not be deprotonated under physiological conditions.

Caption: Ionization equilibrium of the aromatic amine functional group.

Lipophilicity (LogP and LogD): Membrane Permeability and Beyond

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes.

-

LogP (Partition Coefficient): This value represents the partitioning of the neutral form of the molecule between octanol and water. The predicted XLogP of 1.8 suggests a balanced character, which is often desirable in drug candidates to avoid the pitfalls of excessive lipophilicity (poor solubility, high metabolic turnover) or excessive hydrophilicity (poor membrane permeability).[9]

-

LogD (Distribution Coefficient): Because our molecule has a basic center, its overall partitioning behavior will be pH-dependent. This is described by the LogD.

-

At pH values well above the pKa (e.g., pH 7.4), the molecule is mostly neutral, and LogD will be approximately equal to LogP.

-

At pH values below the pKa, the molecule becomes protonated (charged). This charged species is significantly more water-soluble and less lipophilic, causing the LogD to decrease.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Aqueous Solubility by Shake-Flask Method

This is the benchmark method for determining thermodynamic solubility, recommended by regulatory bodies. [10][11] Causality: The method establishes a true equilibrium between the excess solid compound and the dissolved compound in a specific buffer, ensuring the measured concentration represents the saturation point. [12] Methodology:

-

Apparatus: Orbital shaker with a temperature-controlled incubator, centrifuge, HPLC-UV or UV-Vis spectrophotometer, analytical balance, vials with screw caps.

-

Reagents:

-

5-amino-2-bromo-N-cyclopropylbenzamide (solid).

-

Phosphate-buffered saline (PBS) at pH 7.4.

-

Other buffers as needed (e.g., pH 2.0 to simulate gastric fluid).

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial (e.g., 2-5 mg to 1 mL of buffer). The key is to ensure solid material remains visible after equilibration.

-

Add the desired buffer (e.g., 1 mL of PBS, pH 7.4).

-

Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate for a sufficient time, typically 24-48 hours, to ensure equilibrium is reached. [12] 5. After equilibration, remove the vials and let any undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. Separate the solid from the liquid by centrifugation or filtration.

-

-

Data Analysis:

-

Prepare a calibration curve of the compound at known concentrations using the same analytical method (e.g., HPLC-UV).

-

Accurately dilute the saturated supernatant sample into the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution, which is the thermodynamic solubility.

-

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Protocol: Lipophilicity (LogD₇.₄) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity. [13][14][15] Causality: The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. [14] Methodology:

-

Apparatus: HPLC system with a UV detector, a C18 column, and an autosampler.

-

Reagents:

-

5-amino-2-bromo-N-cyclopropylbenzamide.

-

A set of 5-7 standard compounds with well-established LogP values that span the expected range of the test compound.

-

HPLC-grade acetonitrile or methanol.

-

Aqueous buffer (e.g., PBS at pH 7.4).

-

-

Procedure:

-

Prepare stock solutions of the test compound and all standard compounds in a suitable solvent (e.g., DMSO or acetonitrile).

-

Develop an isocratic HPLC method. The mobile phase will be a mixture of the organic solvent and the aqueous buffer (e.g., 60:40 acetonitrile:PBS). The composition should be adjusted to achieve good peak shape and retention times for the standards.

-

Inject each standard compound and the test compound individually, and record their retention times (t_R).

-

Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

-

-

Data Analysis:

-

For each compound, calculate the retention factor, k = (t_R - t₀) / t₀.

-

Calculate log(k) for each compound.

-

Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their corresponding log(k) values (x-axis).

-

Perform a linear regression on the data to get the equation of the line (y = mx + c).

-

Using the log(k) value of 5-amino-2-bromo-N-cyclopropylbenzamide, calculate its LogD₇.₄ using the regression equation. Since the measurement is at pH 7.4 where the compound is neutral, this value is a good approximation of its LogP.

-

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. consensus.app [consensus.app]

- 3. High throughput physicochemical profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 5. tsijournals.com [tsijournals.com]

- 6. afit.edu [afit.edu]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. who.int [who.int]

- 12. tandfonline.com [tandfonline.com]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. benthamdirect.com [benthamdirect.com]

Methodological & Application

Synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide: A Detailed Guide to Reagents and Protocols

This document provides a comprehensive guide for the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the amidation of 2-bromo-5-nitrobenzoic acid followed by the selective reduction of the nitro functional group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically-grounded explanations for procedural choices, and complete experimental protocols.

Introduction

5-amino-2-bromo-N-cyclopropylbenzamide is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its structure, featuring a bromo-substituted aniline core coupled with a cyclopropyl amide moiety, provides a versatile scaffold for further chemical modifications. The successful and efficient synthesis of this compound is therefore of significant interest. The synthetic route detailed herein is a robust and well-established pathway that can be readily implemented in a standard laboratory setting.

Synthetic Strategy Overview

The synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide is most effectively achieved through a two-step sequence starting from the commercially available 2-bromo-5-nitrobenzoic acid.

Step 1: Amidation. The first step involves the formation of an amide bond between 2-bromo-5-nitrobenzoic acid and cyclopropylamine. This is accomplished by activating the carboxylic acid, typically by converting it to an acyl chloride, which then readily reacts with the amine.

Step 2: Selective Nitro Reduction. The second step is the chemoselective reduction of the nitro group in the resulting 2-bromo-N-cyclopropyl-5-nitrobenzamide to an amine. This transformation must be performed under conditions that do not affect the bromo substituent or the amide bond.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic route for 5-amino-2-bromo-N-cyclopropylbenzamide.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-N-cyclopropyl-5-nitrobenzamide (Amidation)

This protocol describes the amidation of 2-bromo-5-nitrobenzoic acid with cyclopropylamine via an acyl chloride intermediate. The formation of the acyl chloride using thionyl chloride is a classic and efficient method for activating the carboxylic acid towards nucleophilic attack by the amine.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2-bromo-5-nitrobenzoic acid | 246.02 | 10 | 2.46 g | Starting material |

| Thionyl chloride (SOCl₂) | 118.97 | 20 | 1.46 mL | Acylating agent, use in a fume hood |

| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous solvent |

| Cyclopropylamine | 57.09 | 12 | 0.84 mL | Nucleophile |

| Triethylamine (TEA) | 101.19 | 15 | 2.09 mL | Base, to neutralize HCl byproduct |

| Saturated aq. NaHCO₃ | - | - | 50 mL | For work-up |

| Brine | - | - | 50 mL | For work-up |

| Anhydrous MgSO₄ | - | - | - | Drying agent |

Protocol:

-

Acyl Chloride Formation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitrobenzoic acid (2.46 g, 10 mmol).

-

Add anhydrous dichloromethane (30 mL) to the flask.

-

In a well-ventilated fume hood, slowly add thionyl chloride (1.46 mL, 20 mmol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 2-bromo-5-nitrobenzoyl chloride as a yellow solid.

-

-

Amidation Reaction:

-

Dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of cyclopropylamine (0.84 mL, 12 mmol) and triethylamine (2.09 mL, 15 mmol) in 10 mL of anhydrous dichloromethane.

-

Add the cyclopropylamine/triethylamine solution dropwise to the cold acyl chloride solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-bromo-N-cyclopropyl-5-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pale yellow solid.

-

Diagram of the Amidation Workflow

Application Note: Scalable Synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide

This Application Note provides a validated, scalable synthesis protocol for 5-amino-2-bromo-N-cyclopropylbenzamide , a critical scaffold in the development of kinase inhibitors (e.g., TTK, MAPK pathways).

The guide prioritizes process safety , chemoselectivity (specifically retaining the aryl bromide during reduction), and purification efficiency (avoiding chromatography).

Abstract

This protocol details the two-step synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide starting from commercially available 2-bromo-5-nitrobenzoic acid. The method utilizes an acid chloride activation strategy for amide coupling, followed by a chemoselective iron-mediated reduction of the nitro group. This route is designed to circumvent common scale-up pitfalls such as dehalogenation (often seen with catalytic hydrogenation) and run-away exotherms. The final product is isolated via crystallization with >98% purity.

Strategic Analysis & Retrosynthesis

The target molecule contains three distinct functionalities: an amide, an aryl bromide, and an aniline amine.

-

Challenge 1 (Regiochemistry): Introducing the bromine and amine at specific positions on the benzene ring is difficult de novo.

-

Solution: Use 2-bromo-5-nitrobenzoic acid as the starting material.[1] The regiochemistry is pre-installed.

-

Challenge 2 (Chemoselectivity): Reducing the nitro group (

) to the amine ( -

Solution: Use a dissolving metal reduction (Fe/NH

Cl ) which is highly selective for nitro groups in the presence of aryl halides.

Synthesis Workflow Diagram

Figure 1: Linear synthesis workflow designed for batch processing.

Experimental Protocols

Stage 1: Amide Coupling

Objective: Convert 2-bromo-5-nitrobenzoic acid to 2-bromo-5-nitro-N-cyclopropylbenzamide.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 2-Bromo-5-nitrobenzoic acid | 246.02 | 1.0 | Limiting Reagent |

| Thionyl Chloride (SOCl | 118.97 | 1.5 | Chlorinating Agent |

| Cyclopropylamine | 57.09 | 1.2 | Nucleophile |

| Triethylamine (Et | 101.19 | 2.5 | Acid Scavenger |

| DMF | 73.09 | 0.05 | Catalyst |

| Toluene / THF | - | - | Solvents |

Protocol Steps:

-

Activation: In a dry reactor under N

, suspend 2-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous Toluene (5 vol). -

Add catalytic DMF (0.05 eq).

-

Add Thionyl Chloride (1.5 eq) dropwise at room temperature (RT). Caution: Gas evolution (SO

, HCl). -

Heat to 70°C for 2-3 hours until the solution becomes clear and gas evolution ceases.

-

Concentration: Cool to 40°C and concentrate under reduced pressure to remove excess SOCl

and toluene. Re-dissolve the crude acid chloride in anhydrous THF (5 vol). -

Coupling: In a separate vessel, mix Cyclopropylamine (1.2 eq) and Et

N (2.5 eq) in THF (3 vol). Cool to 0°C . -

Slowly add the acid chloride solution to the amine mixture, maintaining internal temperature <10°C.

-

Warm to RT and stir for 2 hours. Monitor by HPLC/TLC.[3]

-

Workup: Quench with water (10 vol). Extract with Ethyl Acetate (EtOAc).[4][5] Wash organic layer with 1M HCl (to remove excess amine), sat. NaHCO

, and brine. -

Isolation: Dry over MgSO

, filter, and concentrate. Recrystallize the solid from Ethanol/Water if purity is <95%.

Stage 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the aromatic ring.

Critical Control Point: Do NOT use catalytic hydrogenation (H

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Intermediate 2 | 285.10 | 1.0 | Substrate |

| Iron Powder (Fe) | 55.85 | 4.0 | Reductant (325 mesh) |

| Ammonium Chloride (NH | 53.49 | 5.0 | Electrolyte/Buffer |

| Ethanol / Water | - | 4:1 Ratio | Solvent System |

Protocol Steps:

-

Setup: Charge the reactor with Intermediate 2 (1.0 eq), Ethanol (8 vol), and Water (2 vol).

-

Add Ammonium Chloride (5.0 eq) and stir to dissolve.

-

Add Iron Powder (4.0 eq) in one portion.

-

Reaction: Heat the mixture to reflux (75-80°C) with vigorous mechanical stirring (essential to keep Fe suspended).

-

Monitor reaction progress by HPLC (typically complete in 2-4 hours). The yellow nitro compound will convert to a pale/fluorescent amine.

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the cake with hot Ethanol.

-

Concentration: Concentrate the filtrate to remove most Ethanol.

-

Precipitation: Dilute the aqueous residue with cold water (10 vol) and adjust pH to ~9 with Na

CO -

Isolation: Filter the precipitated off-white solid.

-

Purification: Recrystallize from Isopropanol (IPA)/Water or Toluene to achieve >98% purity.

Quality Control & Analytics

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide).

Expected Analytical Data

-

Appearance: Off-white to pale beige crystalline solid.

-

MS (ESI+): m/z = 255.0 [M+H]

(79Br isotope) and 257.0 [M+H] -

1H NMR (DMSO-d6, 400 MHz):

- 8.2 (d, 1H, Amide NH)

- 7.1 (d, 1H, Ar-H ortho to Br)

- 6.6 (d, 1H, Ar-H ortho to NH2)

- 6.5 (dd, 1H, Ar-H meta)

-

5.2 (s, 2H, -NH

- 2.8 (m, 1H, Cyclopropyl CH)

-

0.5-0.7 (m, 4H, Cyclopropyl CH

Impurity Fate Map

Figure 2: Critical impurities and mitigation strategies.

Safety & Handling

-

Thionyl Chloride: Highly corrosive and releases toxic gases (SO

, HCl). Use a caustic scrubber. -

Cyclopropylamine: Volatile (BP ~50°C), toxic, and flammable. Handle in a fume hood.

-

Nitro Compounds: Potential energetic hazard. Do not distill nitro-intermediates to dryness at high temperatures; test thermal stability (DSC) before multi-kilo scale-up.

-

Iron Waste: The iron filter cake can be pyrophoric if dried completely. Keep wet and dispose of as hazardous solid waste.

References

-

Vertex Pharmaceuticals. Process for preparing 2-amino-5-bromobenzamide derivatives. EP2213654A1. (Describes analogous amide coupling and halogen handling).

-

BenchChem. Reduction of Nitro Compounds: Application Notes. (General protocols for Fe/NH4Cl reduction).

-

Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Mechanistic validation of chemoselective reduction).

-

PubChem. 5-amino-2-bromo-N-cyclopropylbenzamide Compound Summary. (Structural validation).

Sources

The Strategic Utility of 5-amino-2-bromo-N-cyclopropylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, 5-amino-2-bromo-N-cyclopropylbenzamide has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapeutics. Its unique trifecta of reactive handles—an aniline-type amino group, a synthetically versatile aryl bromide, and a lipophilic, conformationally constrained cyclopropylamide—renders it an exceptionally valuable intermediate for generating diverse libraries of drug candidates. This guide provides an in-depth exploration of the applications of this building block, underpinned by detailed experimental protocols and a discussion of the structure-activity relationships (SAR) that drive its utility in medicinal chemistry.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in synthesis and for predicting the drug-like properties of its derivatives.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₀H₁₁BrN₂O | PubChem[1] |

| Molecular Weight | 255.11 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Table 1: Predicted Physicochemical Properties of 5-amino-2-bromo-N-cyclopropylbenzamide.

The presence of the cyclopropyl group is a key feature, as this moiety is known to enhance metabolic stability, improve binding potency, and increase the three-dimensionality of drug candidates, often leading to improved pharmacological properties.[2]

Application Notes: A Gateway to Targeted Therapies

The synthetic utility of 5-amino-2-bromo-N-cyclopropylbenzamide is primarily realized through the sequential or orthogonal functionalization of its amino and bromo groups. This allows for the systematic exploration of chemical space around a central benzamide core, a privileged structure in many biologically active molecules.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

A significant application of this building block is in the synthesis of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair.[3] PARP inhibitors have garnered considerable attention as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]

The general pharmacophore for many PARP inhibitors includes a benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of the enzyme.[5] The 5-amino-2-bromo-N-cyclopropylbenzamide scaffold provides an ideal starting point for elaborating this pharmacophore. The amino group can be acylated or used in cyclization reactions to form fused ring systems, while the bromo group serves as a handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions. These introduced groups can then interact with other regions of the PARP active site to enhance potency and selectivity.[6][7]

Causality in Experimental Design: The N-cyclopropylamide moiety is not merely a passive component. Its conformational rigidity and lipophilicity can contribute favorably to the overall binding affinity and pharmacokinetic profile of the final inhibitor. The choice of coupling partners for the bromo position is guided by SAR, which often indicates that larger, more complex aromatic systems can form beneficial pi-stacking interactions within the PARP active site.[8]

Development of Cereblon (CRBN) Modulators for Targeted Protein Degradation

The discovery of thalidomide and its analogs (lenalidomide, pomalidomide) as binders to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) has revolutionized the field of targeted protein degradation.[9][10] These molecules, known as molecular glues, induce the degradation of specific neo-substrate proteins. The development of novel CRBN ligands is a highly active area of research for creating new proteolysis-targeting chimeras (PROTACs) and molecular glues.

5-amino-2-bromo-N-cyclopropylbenzamide serves as a key precursor for the synthesis of novel CRBN binders. The core structure can be elaborated to mimic the phthalimide or isoindolinone motifs present in known CRBN ligands.[11] The bromo and amino functionalities allow for the introduction of diverse chemical matter to explore new interactions with the CRBN binding pocket and to modulate the recruitment of neo-substrates.[12][13]

Trustworthiness in Protocol Design: The synthesis of CRBN modulators often involves multi-step sequences. The robust and well-characterized reactions of the amino and bromo groups on the 5-amino-2-bromo-N-cyclopropylbenzamide scaffold provide a reliable foundation for these complex syntheses, ensuring a higher probability of success.

Experimental Protocols

The following protocols are representative examples of how 5-amino-2-bromo-N-cyclopropylbenzamide can be utilized in common synthetic transformations. Researchers should note that optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the bromo position of 5-amino-2-bromo-N-cyclopropylbenzamide. This reaction is fundamental for introducing diverse aromatic and heteroaromatic moieties.[14][15][16][17][18]

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

-

5-amino-2-bromo-N-cyclopropylbenzamide

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 5-amino-2-bromo-N-cyclopropylbenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add Pd(PPh₃)₄ (0.05 mmol) to the flask under the inert atmosphere.

-

Add the degassed 1,4-dioxane/water mixture (10 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-aryl-N-cyclopropylbenzamide.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of the bromo position of 5-amino-2-bromo-N-cyclopropylbenzamide with a secondary amine. This reaction is crucial for introducing diverse amino functionalities.[2][19][20][21]

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

-

5-amino-2-bromo-N-cyclopropylbenzamide

-

Secondary amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (1.4 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous toluene (5 mL) and stir for 10 minutes.

-

In a separate flask, add 5-amino-2-bromo-N-cyclopropylbenzamide (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill this flask with nitrogen or argon.

-

Transfer the catalyst solution to the substrate mixture via cannula.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 6-18 hours), cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The derivatization of 5-amino-2-bromo-N-cyclopropylbenzamide allows for a systematic investigation of structure-activity relationships.

Caption: Logical relationships in SAR studies.

-

5-Amino Group: Acylation or incorporation into a heterocyclic ring can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity to the target protein. In the context of Cereblon modulators, modifications at this position are critical for neo-substrate recruitment.[22]

-

2-Bromo Group: This position is a key diversification point. The nature of the aryl or heteroaryl group introduced via cross-coupling can significantly impact potency and selectivity. For PARP inhibitors, bulky aromatic groups at this position can access hydrophobic pockets in the active site.[23]

-

N-Cyclopropylamide: While less frequently modified, the cyclopropyl group contributes to the overall lipophilicity and metabolic stability of the molecule.[2] Its conformational constraint can also pre-organize the molecule into a bioactive conformation.

Conclusion

5-amino-2-bromo-N-cyclopropylbenzamide is a highly valuable and versatile building block in modern medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of diverse compound libraries targeting key therapeutic targets such as PARP and Cereblon. The provided application notes and protocols serve as a guide for researchers to harness the full potential of this important scaffold in the pursuit of novel therapeutics. The logical framework for SAR exploration further empowers the rational design of next-generation drug candidates.

References

-

ResearchGate. (n.d.). Structure-activity relationships in vitro | Download Table. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the.... Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP... | Download Scientific Diagram. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (n.d.). Tactics and Strategies for the Synthesis of Cereblon Ligands. Retrieved February 23, 2026, from [Link]

-

PMC. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved February 23, 2026, from [Link]

-

PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 23, 2026, from [Link]

-

RSC Publishing. (2022, November 16). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. Retrieved February 23, 2026, from [Link]

-

PMC. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved February 23, 2026, from [Link]

-

Future Medicinal Chemistry. (2020, December 15). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Retrieved February 23, 2026, from [Link]

-

PubMed. (2023, December 14). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Retrieved February 23, 2026, from [Link]

-

PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2019, July 13). (PDF) De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Retrieved February 23, 2026, from [Link]

-

MDPI. (2016, June 13). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Retrieved February 23, 2026, from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, November 20). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved February 23, 2026, from [Link]

-

MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 23, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 23, 2026, from [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved February 23, 2026, from [Link]

-

NIH. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Retrieved February 23, 2026, from [Link]

-

Cheméo. (n.d.). 5-Amino-2-bromobenzotrifluoride.pdf. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 5-amino-2-bromo-n-cyclopropylbenzamide (C10H11BrN2O). Retrieved February 23, 2026, from [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 23, 2026, from [Link]

-

MDPI. (2017, June 23). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved February 23, 2026, from [Link]

-

PMC. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved February 23, 2026, from [Link]

-

bioRxiv. (2025, December 22). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. Retrieved February 23, 2026, from [Link]

-

MDPI. (2024, August 27). A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, December 7). (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved February 23, 2026, from [Link]

Sources

- 1. PubChemLite - 5-amino-2-bromo-n-cyclopropylbenzamide (C10H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. pure.hw.ac.uk [pure.hw.ac.uk]

- 16. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi-res.com [mdpi-res.com]

- 18. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 22. researchgate.net [researchgate.net]

- 23. research.bond.edu.au [research.bond.edu.au]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 5-amino-2-bromo-N-cyclopropylbenzamide

This technical guide serves as a dedicated support resource for researchers, chemists, and pharmaceutical development professionals working on the purification of 5-amino-2-bromo-N-cyclopropylbenzamide. Given that specific recrystallization data for this compound is not widely published[1], this document provides a framework based on established chemical principles and extensive field experience with similar aromatic amides. We will address common challenges and provide systematic protocols to guide you toward achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred purification method for 5-amino-2-bromo-N-cyclopropylbenzamide?

A1: Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds like 5-amino-2-bromo-N-cyclopropylbenzamide.[2] The synthesis of this molecule can introduce several process-related impurities, such as unreacted starting materials, regioisomers from the bromination step, or by-products from side reactions.[3] Unlike chromatography, which can be solvent-intensive and time-consuming, a well-developed recrystallization protocol can efficiently remove these impurities on a large scale, often yielding a product with very high purity (>99.5%).[4][5] The process selectively crystallizes the desired molecule from a supersaturated solution, leaving impurities behind in the mother liquor.[6]

Q2: What are the ideal characteristics of a solvent for recrystallizing this specific compound?

A2: The perfect recrystallization solvent must satisfy several key criteria[2]:

-

High Solubility at Elevated Temperatures: The solvent must completely dissolve 5-amino-2-bromo-N-cyclopropylbenzamide near its boiling point.

-

Low Solubility at Room/Cold Temperatures: The compound should be sparingly soluble or insoluble in the solvent at ambient or lower temperatures to ensure maximum recovery upon cooling.

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Q3: Based on the structure of 5-amino-2-bromo-N-cyclopropylbenzamide, what are good starting solvents for screening?

A3: The molecule possesses both polar (amino, amide) and non-polar (aromatic ring, cyclopropyl) moieties. This mixed polarity suggests that moderately polar solvents are excellent starting points. Polar protic solvents like ethanol or isopropanol are often effective for amides.[4] Acetonitrile is another excellent choice that frequently yields high-quality crystals for aromatic compounds.[4][7] For more challenging cases, a two-solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be employed to fine-tune the polarity.[8][9]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the recrystallization process. Follow the logical flow to diagnose and resolve common problems.

Caption: Troubleshooting workflow for recrystallization.

Q4: My compound is completely insoluble, even in boiling solvents. What should I do?

A4: This indicates a significant mismatch between the polarity of your compound and the solvent. Since 5-amino-2-bromo-N-cyclopropylbenzamide has hydrogen-bonding capabilities, its solubility might be limited in purely aprotic solvents.

-

Action: Switch to more polar, protic solvents like ethanol, methanol, or isopropanol. If solubility is still an issue, consider highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), although their high boiling points can make crystal recovery and drying more difficult. A binary solvent system is often a better approach.[9]

Q5: The compound dissolved, but an oil formed upon cooling instead of crystals. How do I fix this?

A5: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid (a supersaturated melt) rather than forming an ordered crystal lattice.[8] This often happens when the solution is too concentrated or cools too quickly.

-

Action 1: Re-heat the mixture until the oil redissolves completely. Add a small additional volume (10-20%) of the same solvent to decrease the saturation level.[10]

-

Action 2: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually. Slow cooling is critical for the formation of well-ordered crystals.[11]

-

Action 3: If the problem persists, the boiling point of your solvent may be below the melting point of your compound. Try a different solvent with a higher boiling point.

Q6: A clear solution formed, but no crystals have appeared after cooling to room temperature. What are my next steps?

A6: The solution is likely not yet supersaturated enough to induce spontaneous nucleation (the "birth" of crystals).[12] You need to provide energy or a template for crystallization to begin.

-

Action 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to start forming.[10]

-

Action 2 (Seeding): If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[10][12]

-

Action 3 (Increase Concentration): Carefully boil off a portion of the solvent (10-15%) to increase the concentration of your compound, then allow it to cool again.[10]

-

Action 4 (Lower Temperature): Place the flask in an ice-water bath to further decrease the compound's solubility.[6]

Data & Protocols

Solvent Screening Data

The following table provides a list of recommended solvents for initial screening, based on the chemical properties of aromatic amides.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |

| Ethanol | 78 | Polar Protic | Often an excellent choice for amides due to hydrogen bonding. Good solubility when hot, poor when cold.[4] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. May offer a better solubility differential. |

| Acetonitrile | 82 | Dipolar Aprotic | Frequently yields high-quality, well-defined crystals for aromatic compounds.[7] |

| Ethyl Acetate | 77 | Dipolar Aprotic | A moderately polar solvent that can be effective. Often used in a binary system with a non-polar solvent.[9] |

| Ethyl Acetate / Hexane | Variable | Tunable | A powerful two-solvent system. Dissolve in hot ethyl acetate, then add hexane until cloudy (the cloud point), then re-heat to clarify and cool slowly.[13] |

| Water | 100 | Polar Protic | Unlikely to be a good single solvent due to the non-polar aromatic and cyclopropyl groups, but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[8][13] |

Experimental Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent system for the recrystallization of 5-amino-2-bromo-N-cyclopropylbenzamide.

Methodology:

-

Place approximately 20-30 mg of your crude compound into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., ethanol, acetonitrile, ethyl acetate) dropwise from a Pasteur pipette. Start with ~0.5 mL.

-

Agitate the tubes at room temperature. Note if the compound dissolves completely. If it does, that solvent is unsuitable as a single solvent because solubility is too high at room temperature.

-

For tubes where the solid is not fully soluble, gently heat them in a sand bath or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

-

Observe the quality and quantity of the crystals formed. An ideal solvent will show minimal solubility at room temperature but complete dissolution when hot, followed by the formation of abundant, well-defined crystals upon cooling.

Experimental Protocol 2: Bulk Recrystallization (Example using Ethanol)

Objective: To purify a larger quantity of 5-amino-2-bromo-N-cyclopropylbenzamide using a pre-determined optimal solvent.

Methodology:

-

Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a 250 mL flask allows for solvent volume changes). Add a magnetic stir bar or boiling chips. Add the chosen solvent (ethanol) in portions to the flask.

-

Heating: Heat the flask on a hot plate with stirring. Bring the solvent to a gentle boil. Continue adding hot ethanol in small portions until the solid completely dissolves. Crucially, add only the minimum amount of hot solvent required to achieve full dissolution. Adding excess solvent will reduce your final yield.[6][10]

-

(Optional) Decolorization: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Re-heat the mixture to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.

-

(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the compound from crystallizing prematurely in the funnel. Use a pre-heated filter funnel and receiving flask.

-

Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (like a cork ring) to cool slowly and undisturbed to room temperature.[11] Rapid cooling can lead to the formation of small, impure crystals.[10] An ideal crystallization may take 20-60 minutes.

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.[2]

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities. Use minimal solvent to avoid re-dissolving your product.

-

Drying: Allow the crystals to air dry on the filter for a few minutes by pulling a vacuum. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

References

-

Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]

-

Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. (2021, November 24). CrashCourse. Retrieved February 24, 2026, from [Link]

-

What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved February 24, 2026, from [Link]

-

Experiment 2: Recrystallization. (n.d.). Athabasca University. Retrieved February 24, 2026, from [Link]

-

Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem. Retrieved February 24, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]

-

Struggling with large scale recrystallization. (2021, August 24). Reddit. Retrieved February 24, 2026, from [Link]

-

5-amino-2-bromo-n-cyclopropylbenzamide (C10H11BrN2O). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020, January 22). MDPI. Retrieved February 24, 2026, from [Link]

-

Process for preparing 2-amino-5-bromobenzamide derivatives. (2007, December 18). European Patent Office. Retrieved February 24, 2026, from [Link]

Sources

- 1. PubChemLite - 5-amino-2-bromo-n-cyclopropylbenzamide (C10H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. athabascau.ca [athabascau.ca]

- 7. youtube.com [youtube.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. LabXchange [labxchange.org]

- 12. scribd.com [scribd.com]

- 13. Tips & Tricks [chem.rochester.edu]

Technical Support Center: Optimizing Reaction Time for 5-amino-2-bromo-N-cyclopropylbenzamide Production

Welcome to the technical support center for the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the reaction time of this critical amide coupling reaction. Our focus is on providing practical, field-proven insights to enhance your experimental success.

Introduction to the Synthesis

The formation of 5-amino-2-bromo-N-cyclopropylbenzamide is a fundamental amide bond formation reaction. Typically, this involves the coupling of a 2-bromo-5-aminobenzoic acid derivative with cyclopropylamine. The efficiency and reaction time of this process are governed by several factors, including the choice of coupling agents, solvent, temperature, and the management of potential side reactions. This guide will delve into these aspects to provide a comprehensive resource for optimizing your synthetic protocol.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide, providing both quick answers and detailed explanations.

Q1: My reaction is sluggish, with significant unreacted starting material even after extended periods. What are the primary causes and how can I accelerate the reaction?

A1: Sluggish reactions are often due to insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. To accelerate the reaction, consider the following:

-

Optimize the Coupling Reagent: For routine amide couplings, reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective.[1][2] However, for more challenging or sterically hindered substrates, more potent coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can significantly reduce reaction times.[1][3]

-

Increase Reaction Temperature: Elevating the temperature can increase the reaction rate.[4] However, this must be done cautiously as excessive heat can lead to side product formation and degradation.[3] Monitoring the reaction progress by TLC or LC-MS is crucial to find the optimal temperature.[1]

-

Solvent Choice: The solvent plays a critical role in reaction kinetics.[5] Dipolar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidinone) are commonly used as they effectively solubilize reactants.[5] In some cases, less conventional solvents or even aqueous conditions with appropriate surfactants can enhance reaction rates.[6]

-

Base Selection: A non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is often necessary to neutralize acids formed during the reaction and to ensure the amine is in its free, nucleophilic form.[1]

Q2: I'm observing the formation of significant impurities. What are the likely side products and how can their formation be minimized?

A2: Side product formation is a common issue that can complicate purification and reduce yield. Key strategies to minimize impurities include:

-

Preventing Diacylation: The product, 5-amino-2-bromo-N-cyclopropylbenzamide, still possesses a free amino group that can potentially react with another activated carboxylic acid molecule. While less common due to the electron-withdrawing nature of the benzamide group, it can occur under forcing conditions. To mitigate this, use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[3]

-

Minimizing Racemization (if applicable): If chiral centers are present in the starting materials, racemization can be a concern, especially at elevated temperatures. The use of additives like HOBt or Oxyma can help suppress racemization.[1]

-

Controlling Temperature: As mentioned, high temperatures can promote side reactions. It is often a trade-off between reaction rate and purity. Running the reaction at the lowest temperature that provides a reasonable rate is advisable.

Q3: What is the role of additives like HOBt in the coupling reaction?

A3: Additives like HOBt are crucial for efficient and clean amide bond formation, particularly when using carbodiimide coupling agents like EDC. The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange to an inactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is more stable and less prone to side reactions. This HOBt-ester then reacts with the amine to form the desired amide.[1]

Q4: Can I use a copper catalyst for this type of reaction?

A4: Yes, copper-catalyzed amination is a viable and often advantageous method for coupling aryl halides with amines.[7][8][9][10] This approach, often referred to as an Ullmann-type reaction, can be particularly effective for forming bonds between an amine and an aryl bromide.[7][9][10] The use of a copper catalyst, such as CuI or Cu2O, can allow for milder reaction conditions compared to some traditional coupling methods.[7][11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Inactive coupling agents. | Use fresh or properly stored coupling agents. EDC, for instance, is moisture-sensitive.[1] |

| Incorrect pH. | The reaction should ideally be run at a slightly basic pH (7-9) to ensure the amine is deprotonated. Add a non-nucleophilic base like DIEA.[1] | |

| Steric hindrance. | Consider a more potent coupling agent like HATU.[1] Increasing the reaction temperature or time may also be necessary. | |

| Presence of Unreacted Starting Materials | Insufficient equivalents of one reactant. | Use a slight excess (1.1-1.2 equivalents) of the cyclopropylamine.[1] |

| Incomplete reaction. | Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine completion.[1] | |

| Formation of Significant Impurities | Side reaction of the activated carboxylic acid. | Add HOBt to form a more stable activated ester intermediate.[1] |

| Reaction temperature is too high. | Lower the reaction temperature and monitor for a longer duration. |

Experimental Protocols

Protocol 1: Standard EDC/HOBt Coupling

This protocol outlines a standard procedure for the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide using EDC and HOBt.

Materials:

-

2-bromo-5-aminobenzoic acid

-

Cyclopropylamine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromo-5-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.

-

Add cyclopropylamine (1.1 eq) and DIEA (2.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling Approach

For a related synthesis of 2-amino-5-bromobenzophenone derivatives, which shares similarities in the aromatic core, microwave-assisted synthesis can dramatically reduce reaction times.[12] A similar approach could be adapted.

Materials:

-

A suitable arylboronic acid precursor to the N-cyclopropylbenzamide moiety

-

An appropriate 2-amino-5-bromobenzophenone derivative

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-dioxane/water solvent mixture

Procedure (Example for a related compound):

-

In a microwave reactor vial, combine the 2-amino-5-bromobenzophenone derivative (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).[12]

-

Add 6 mL of a 2:1 mixture of 1,4-dioxane and water to the vial.[12]

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 140°C for 10-20 minutes.[12]

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[12]

-

Purify by column chromatography.[12]

Visualization of the Reaction Pathway

The following diagram illustrates the general amide coupling pathway and highlights key factors influencing the reaction rate.

Caption: Workflow for optimizing the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide.

References

- Benchchem. Technical Support Center: N-Acylation of Hindered Anilines.

- RSC Publishing. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.

-

Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273. Available from: [Link]

-

PubMed. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. (2006). Available from: [Link]

- Benchchem. Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.

-

Organic Chemistry Portal. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2006). Available from: [Link]

-

Beilstein Journals. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. (2025). Available from: [Link]

- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).

-

ResearchGate. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines | Request PDF. (2025). Available from: [Link]

-

MacMillan, D. S. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. Available from: [Link]

- Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-5-bromobenzophenone Derivatives.

-

Agilent. A Fast Method of Studying the Impact of Temperature on Chemical Reactions. (2018). Available from: [Link]

-

Sharma, S., Kaur, G., & Handa, S. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development, 25(9), 1960–1965. Available from: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting low solubility of 5-amino-2-bromo-N-cyclopropylbenzamide

Topic: Troubleshooting Solubility & Formulation Challenges

Case ID: #SOL-5A2B-CYC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 5-amino-2-bromo-N-cyclopropylbenzamide because it falls into the category of "brick dust" molecules.[1] These compounds possess high crystal lattice energy due to strong intermolecular hydrogen bonding (amide-amide interactions) and

While the molecule is lipophilic (LogP ~2-3), it does not dissolve well in simple lipids because it cannot overcome its own crystal lattice energy.[1] Furthermore, it is poorly soluble in water due to the lack of ionizable groups at neutral pH.[1]

The Solution: You must exploit the 5-amino group .[1] This is a weak base (aniline-like, pKa ~3–4).[1] Protonating this nitrogen disrupts the crystal lattice and introduces a charge, dramatically increasing aqueous solubility.[1]

Solubility Decision Matrix (Workflow)

Before proceeding, identify your application path to select the correct solubilization strategy.[1][2]

Figure 1: Decision matrix for solubilizing 5-amino-2-bromo-N-cyclopropylbenzamide based on experimental context.

Troubleshooting Guides & FAQs

Category A: Stock Solution Preparation

Q: I tried dissolving the powder in water and it floats. Why? A: The compound is hydrophobic.[1][3][4] The cyclopropyl and bromo-phenyl moieties repel water.[1] Furthermore, the amide bond is neutral at pH 7.[1]

-

Protocol: Do not start with water. Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 10–50 mM).[1]

-

Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that is invisible to the naked eye but affects concentration.[1]

Q: Even in DMSO, I see turbidity at high concentrations (>50mM). A: You may be reaching the saturation limit or encountering moisture contamination.[1]

-

The Fix: Sonicate the solution at 30–40°C for 10 minutes. Benzamides often require thermal energy to break the initial crystal lattice.[1] Ensure your DMSO is anhydrous; water uptake reduces solubility exponentially.[1]

Category B: Biological Assays (Cell Culture)[1]

Q: When I dilute my DMSO stock into cell culture media, the compound precipitates immediately. A: This is the "Crash Out" effect.[1] The sudden shift from organic solvent to aqueous media (pH 7.[1]4) causes the compound to crystallize because its water solubility is likely < 10 µM.[1]

-

Troubleshooting Protocol:

-

Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform intermediate dilutions in DMSO first.

-

Rapid Mixing: Vortex the media while adding the compound to prevent local zones of supersaturation.

-

Limit Final Concentration: Ensure the final concentration in the well does not exceed the thermodynamic solubility limit (likely 10–50 µM in media).

-

Category C: In Vivo / Animal Formulation (Critical)[1]

Q: We need to dose mice at 10 mg/kg PO/IP. DMSO is toxic at these volumes.[1] How do we formulate this? A: You cannot use simple aqueous buffers (PBS) or pure DMSO.[1] You must use an Excipient System or Salt Formation .[1]

Method 1: In-Situ Salt Formation (Recommended)

The 5-amino group is your "handle."[1] By converting the free base to a hydrochloride or mesylate salt, you increase solubility by orders of magnitude.[1]

-

Recipe:

Method 2: Cyclodextrin Complexation (Gold Standard)

If pH manipulation is not an option, use Hydroxypropyl-

-

Protocol:

Category D: Analytical Chemistry (HPLC/LCMS)

Q: My HPLC peaks are tailing or splitting. A: This is due to the basic amine interacting with silanol groups on the column or partial protonation at neutral pH.

-

The Fix: You must use an acidic mobile phase.[1]

Data Reference: Solubility Estimates & Solvent Compatibility

Note: Values are estimated based on structural analogs (SAR) and general benzamide physicochemical properties.

| Solvent / Medium | Estimated Solubility | Compatibility Rating | Notes |

| Water (pH 7) | < 0.05 mg/mL | 🔴 Poor | Practically insoluble.[1] |

| 0.1N HCl (pH 1) | > 5.0 mg/mL | 🟢 Good | Forms water-soluble salt.[1] |

| DMSO | > 25 mg/mL | 🟢 Excellent | Standard stock solvent.[1] |

| Ethanol | 1–5 mg/mL | 🟡 Moderate | Good for intermediate dilutions.[1] |

| PBS (Phosphate Buffer) | < 0.1 mg/mL | 🔴 Poor | Salting-out effect reduces solubility vs water.[1] |

| 20% HP- | 2–10 mg/mL | 🟢 Good | Best for in vivo formulation.[1] |

References

-

Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1][5] Journal of Pharmacological and Toxicological Methods.

-

Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

-

Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

-

PubChem Compound Summary. "Benzamide Derivatives and Physicochemical Properties." National Center for Biotechnology Information.[1] [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for safety information before handling 5-amino-2-bromo-N-cyclopropylbenzamide.

Sources

Technical Support Center: Synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.

Troubleshooting Guide: Minimizing Side Reactions

The synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide, while conceptually straightforward, can be prone to several side reactions that can impact yield and purity. This section provides a detailed breakdown of common issues, their mechanistic origins, and practical solutions.

Issue 1: Formation of Di-bromo Impurity